molecular formula C21H18O3 B583415 benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate CAS No. 1330189-10-0

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate

Cat. No.: B583415
CAS No.: 1330189-10-0
M. Wt: 324.326
InChI Key: HYIPKILWQXALOW-MGFYRVBCSA-N
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Description

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is a labeled compound used in various scientific research applications. The compound is characterized by the presence of carbon-13 isotopes, which makes it valuable for studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate typically involves the esterification of 2-Benzyloxy-benzoic acid with benzyl alcohol in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the incorporation of carbon-13 isotopes .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar esterification reactions. The process is optimized for high yield and purity, with strict quality control measures to ensure the consistent incorporation of carbon-13 isotopes .

Chemical Reactions Analysis

Types of Reactions

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate involves its incorporation into metabolic pathways due to the presence of carbon-13 isotopes. These isotopes allow researchers to track the compound’s movement and transformation within biological systems. The molecular targets and pathways involved include various enzymes and metabolic intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate is unique due to the incorporation of carbon-13 isotopes, which enhances its utility in research applications. This isotopic labeling allows for more precise tracking and analysis compared to non-labeled compounds .

Properties

IUPAC Name

benzyl 6-phenylmethoxy(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O3/c22-21(24-16-18-11-5-2-6-12-18)19-13-7-8-14-20(19)23-15-17-9-3-1-4-10-17/h1-14H,15-16H2/i7+1,8+1,13+1,14+1,19+1,20+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYIPKILWQXALOW-MGFYRVBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CO[13C]2=[13CH][13CH]=[13CH][13CH]=[13C]2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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